molecular formula C10H12ClNO2 B1354411 4-tert-Butyl-1-chloro-2-nitrobenzene CAS No. 58574-05-3

4-tert-Butyl-1-chloro-2-nitrobenzene

Cat. No. B1354411
CAS RN: 58574-05-3
M. Wt: 213.66 g/mol
InChI Key: AGZGOTUKAZSIIO-UHFFFAOYSA-N
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Description

4-tert-Butyl-1-chloro-2-nitrobenzene is a chemical compound with the molecular formula C10H12ClNO2 . It is used in various chemical reactions and has several physical and chemical properties that make it significant in the field of organic chemistry .


Synthesis Analysis

The synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene can be achieved by taking chlorobenzene and chloro-2-methylpropane as raw materials to react under the catalysis of complex acid HAlCl4 . Another method involves the oxidative nucleophilic alkoxylation of nitrobenzenes .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-1-chloro-2-nitrobenzene consists of 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 168.0705781 g/mol .


Chemical Reactions Analysis

4-tert-Butyl-1-chloro-2-nitrobenzene can undergo various chemical reactions. One such reaction is the oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-tert-Butyl-1-chloro-2-nitrobenzene include a molecular weight of 168.66 g/mol and an XLogP3 of 4.3 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .

Scientific Research Applications

Catalytic Hydrodechlorination

This compound has been used in catalytic hydrodechlorination (HDC) processes, which are innovative means of transforming chlorinated waste streams into recyclable products. The hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene over Raney nickel catalyst has been investigated for this purpose .

Organic Synthesis

The compound is likely used in various organic synthesis reactions due to its functional groups. For example, benzylic halides like this compound can undergo SN1 or SN2 reactions, which are common in organic chemistry for creating new molecules .

Analytical Studies

It may also be used in analytical studies, where its properties such as NMR, HPLC, LC-MS, and UPLC are analyzed to understand its behavior and reaction mechanisms .

properties

IUPAC Name

4-tert-butyl-1-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZGOTUKAZSIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474825
Record name 4-tert-Butyl-1-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-1-chloro-2-nitrobenzene

CAS RN

58574-05-3
Record name 4-tert-Butyl-1-chloro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the optimal conditions for the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene to 3-tert-butylaniline using Raney nickel as a catalyst?

A1: The research paper [] identifies the following conditions as optimal for achieving the highest efficiency in the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene to 3-tert-butylaniline using Raney nickel:

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